Trifloxysulfuron-sodium

Catalog No.
S1486543
CAS No.
199119-58-9
M.F
C14H14F3N5NaO6S
M. Wt
460.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifloxysulfuron-sodium

CAS Number

199119-58-9

Product Name

Trifloxysulfuron-sodium

IUPAC Name

sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonylazanide

Molecular Formula

C14H14F3N5NaO6S

Molecular Weight

460.34 g/mol

InChI

InChI=1S/C14H14F3N5O6S.Na/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17;/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23);

InChI Key

WUIQUAIOZQKMOU-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC.[Na+]

Synonyms

N-[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide Sodium Salt; CGA 362622; Envoke; Monument; NOJ 120;

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC.[Na]

Isomeric SMILES

COC1=CC(=NC(=N1)N/C(=N/S(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)/[O-])OC.[Na+]

Mode of Action and Herbicidal Properties:

Trifloxysulfuron-sodium belongs to the sulfonylurea class of herbicides and acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids, vital for plant growth and development. Inhibition of ALS disrupts this process, leading to stunted growth and ultimately death of the targeted weeds [].

Trifloxysulfuron-sodium is a systemic herbicide belonging to the sulfonylurea class, primarily used for controlling broadleaf weeds and grasses in various agricultural settings. Its chemical structure is characterized by the formula C14H13F3N5O6SC_{14}H_{13}F_{3}N_{5}O_{6}S and a molecular weight of approximately 459.3 g/mol. The compound acts as an acetolactate synthase inhibitor, disrupting the biosynthesis of essential amino acids such as valine and isoleucine, which are vital for plant growth .

Trifloxysulfuron-sodium inhibits the enzyme acetolactate synthase (ALS) in susceptible weeds []. ALS is a critical enzyme involved in the biosynthesis of branched-chain amino acids, essential for plant growth and development []. Inhibition of ALS disrupts amino acid production, leading to stunted cell division and ultimately, weed death [].

The selectivity of trifloxysulfuron-sodium arises from two mechanisms:

  • Enhanced metabolism: Cotton and sugarcane plants can metabolize trifloxysulfuron-sodium more rapidly than susceptible weeds, rendering it inactive [].
  • Low translocation: The herbicide has minimal movement within the treated area in cotton and sugarcane, minimizing its impact on the crop itself [].

  • Halogenation: The starting material, 2-chloro-3-pyridone, undergoes a halogenation reaction with benzyl halides (where halogens can be fluorine, chlorine, or bromine).
  • Sulfonylation: This step introduces a sulfonyl group into the compound.
  • Ammonification: Ammonia is added to further modify the structure.
  • Condensation: The final step involves condensing the intermediate compounds to yield trifloxysulfuron-sodium .

Trifloxysulfuron-sodium exhibits significant herbicidal activity through its mechanism as an acetolactate synthase inhibitor. This action leads to the inhibition of specific metabolic pathways in plants, ultimately resulting in stunted growth and death of susceptible weed species. In animal studies, it has been shown to cause reduced body weights and gains in chronic feeding studies .

The synthesis of trifloxysulfuron-sodium can be achieved through various methods, with one notable process involving:

  • Starting Material: 2-chloro-3-pyridone.
  • Reagents: Benzyl halides, potassium carbonate, and other reagents for sulfonylation and ammonification.
  • Conditions: The reaction typically occurs under controlled temperatures (around 100-105°C) and specific solvent conditions to maximize yield and purity .

Studies on trifloxysulfuron-sodium have indicated that it interacts with various biological systems:

  • Absorption and Metabolism: It is rapidly absorbed in mammals, with urinary excretion being the primary route of elimination. Less than 0.30% remains in tissues after 168 hours .
  • Environmental Impact: It poses risks to aquatic life, categorized as hazardous to the environment due to its long-lasting effects .

Trifloxysulfuron-sodium shares similarities with other herbicides in the sulfonylurea class. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
Trifloxysulfuron-sodiumAcetolactate synthase inhibitorHigh efficacy against broadleaf weeds
GlyphosateInhibits shikimic acid pathwayNon-selective; broad-spectrum control
ImazapyrALS inhibitorSoil residual activity; effective on perennial weeds
Metsulfuron-methylALS inhibitorEffective on various grass species

Trifloxysulfuron-sodium's specificity towards certain weed types and its systemic nature make it particularly effective in targeted applications compared to broader-spectrum herbicides like glyphosate.

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

460.05145813 g/mol

Monoisotopic Mass

460.05145813 g/mol

Heavy Atom Count

30

UNII

YN8A53M01Y

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

199119-58-9

Wikipedia

Trifloxysulfuron-sodium

Dates

Modify: 2023-08-15

Explore Compound Types